molecular formula C6H5BrFNO2S B1407830 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine CAS No. 1446002-35-2

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Cat. No.: B1407830
CAS No.: 1446002-35-2
M. Wt: 254.08 g/mol
InChI Key: WWDRCENTMVWGSB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C6H5BrFNO2S and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-fluoro-2-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDRCENTMVWGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Introduction

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a halogenated and sulfonated pyridine derivative of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methylsulfonyl group at the 2-position, imparts distinct electronic and steric characteristics. These properties make it a valuable and versatile intermediate in the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers and drug development professionals in its handling, characterization, and application.

Physicochemical Properties

The fundamental physical and chemical properties of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine are summarized in the table below. It is important to note that while some properties have been computationally predicted, empirical data for others, such as melting and boiling points, are not widely reported in the available literature.

PropertyValueSource
CAS Number 1446002-35-2[1][2]
Molecular Formula C₆H₅BrFNO₂S[1]
Molecular Weight 254.08 g/mol [1][3]
IUPAC Name 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine[1]
Appearance Solid (likely)[4]
Solubility Poorly soluble in water (likely); Soluble in common organic solvents such as dichloromethane and chloroform (expected).[4]
XLogP3 1.2[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]

Spectroscopic Data and Structural Elucidation

While specific spectra for 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine are not publicly available, its structure suggests key features that would be observable through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the three protons of the methylsulfonyl group.

    • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, with its coupling to adjacent protons providing further structural information.

    • ¹³C NMR: The spectrum would reveal six distinct carbon signals corresponding to the pyridine ring carbons and the methyl carbon. The chemical shifts would be influenced by the electronegative substituents. The ability to perform ¹H-decoupled ¹⁹F NMR and vice versa can be crucial for unambiguous signal assignment in fluorinated compounds.[5]

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the C-F, C-Br, and S=O (sulfonyl) functional groups.

Safety and Handling

Detailed safety data for 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is not extensively documented. However, based on the safety information for structurally related bromo-fluoro-pyridine derivatives, caution is advised. The following precautions are recommended:

  • Hazard Classification : Related compounds are classified as irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[6][7] Specific GHS hazard statements for similar molecules include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

  • Personal Protective Equipment (PPE) : When handling this compound, it is essential to use appropriate personal protective equipment, including:

    • Eye/Face Protection : Tightly fitting safety goggles.[8]

    • Skin Protection : Impervious gloves and protective clothing.[8]

    • Respiratory Protection : Use in a well-ventilated area or with a respirator if inhalation risk is high.[8][9]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Applications in Research and Development

The primary application of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is as a key building block in synthetic organic chemistry.[1] The bromine atom can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse functional groups.[1][10] The fluoro and methylsulfonyl substituents significantly influence the electronic properties of the pyridine ring, which can be advantageous in modulating the pharmacological activity of a target molecule.[1] Consequently, this compound is a valuable starting material for the synthesis of novel candidates in drug discovery and agrochemical development.[11]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physical Property Determination cluster_safety Safety Assessment synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry nmr->ms hplc_gc Purity Assessment (HPLC/GC) ms->hplc_gc mp_bp Melting/Boiling Point Analysis hplc_gc->mp_bp solubility Solubility Studies mp_bp->solubility sds SDS & Hazard Analysis solubility->sds

Caption: Workflow for Synthesis and Characterization.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine.
  • Benchchem (n.d.). 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.
  • Thermo Fisher Scientific (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, 95%.
  • Sigma-Aldrich (n.d.). 5-Bromo-2-fluoropyridine 99%.
  • Alchemist-chem (2026, January 23). Pyridine, 2-bromo-5-(methylsulfonyl)-.
  • National Center for Biotechnology Information (n.d.). 5-Bromo-4-fluoro-2-(methylsulfonyl)pyridine. PubChem Compound Database.
  • Chem-Impex (n.d.). 5-Bromo-3-pyridinemethanol.
  • National Center for Biotechnology Information (n.d.). 5-Bromo-2,3-difluoropyridine. PubChem Compound Database.
  • Sigma-Aldrich (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine 97%.
  • BLDpharm (n.d.). 1446002-35-2 | 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.
  • VSNCHEM (n.d.). VP12938 5-Bromo-3-fluoro-2-(hydroxymethyl)pyridine.
  • Lead Sciences (n.d.). 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.
  • Echemi.com (n.d.). 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS, 1162674-74-9 Safety Data Sheets.
  • Fisher Scientific (2025, December 20). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
  • Magritek (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
  • Tariq, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • CymitQuimica (2024, December 19). Safety Data Sheet: 2-Bromo-6-(methylsulfonyl)pyridine.
  • Echemi.com (n.d.). 5-BROMO-3-FLUORO-2-PYRIDINONE SDS, 156772-63-3 Safety Data Sheets.

Sources

Technical Guide: NMR Data & Interpretation of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural validation of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (CAS: 1446002-35-2). It is designed for medicinal chemists and analytical scientists requiring precise interpretation of NMR data for this specific halogenated heterocyclic building block.

Executive Summary & Scaffold Significance

The 5-bromo-3-fluoro-2-(methylsulfonyl)pyridine scaffold is a high-value intermediate in drug discovery, particularly for


 (Nucleophilic Aromatic Substitution) reactions. The 2-methylsulfonyl  moiety acts as a "super-leaving group," significantly more reactive than typical halides, allowing for regioselective substitution at the C2 position by amines or alkoxides.

Simultaneously, the C3-Fluorine and C5-Bromine atoms modulate the electronic environment, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura) at C5 or unique metabolic stability profiles. Accurate NMR characterization is critical to confirm the integrity of the sulfone moiety (vs. the sulfide precursor) and the regiochemistry of the halogens.

Structural Analysis & Electronic Environment

Before interpreting the spectra, one must understand the magnetic environment created by the substituents:

  • Pyridine Nitrogen (N1): Strong deshielding effect on C2 and C6 positions.

  • Methylsulfonyl Group (

    
    ) at C2:  A strong electron-withdrawing group (EWG). It deshields the adjacent nuclei and is the key spectroscopic handle (methyl singlet).
    
  • Fluorine at C3: Induces significant J-coupling (splitting) in both

    
     and 
    
    
    
    spectra. It is an EWG by induction but electron-donating by resonance.
  • Bromine at C5: Weakly deshielding; primarily affects the C5 chemical shift and enables heavy-atom effect corrections.

Predicted NMR Data & Interpretation

Note: Values below are high-confidence predictions based on structural analogs (e.g., 5-bromo-3-fluoro-2-(1H-imidazol-1-yl)pyridine) and substituent increment calculations. Experimental shifts may vary slightly (


 0.1 ppm) depending on solvent (CDCl

vs. DMSO-d

) and concentration.
NMR Spectrum (400 MHz, CDCl )
SignalShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
A 8.55 – 8.65 Doublet (d) or dd1H

Hz
H6 (Ortho to N)
B 7.95 – 8.05 Doublet of Doublets (dd)1H

Hz

Hz
H4 (Ortho to F)
C 3.30 – 3.40 Singlet (s)3HN/A-SO

CH

Detailed Interpretation:
  • The Sulfone Methyl (Signal C): This is the diagnostic peak. A sharp singlet around 3.35 ppm confirms the presence of the sulfone.

    • QC Check: If you observe a peak upfield at ~2.5 ppm , your sample contains the sulfide precursor (unoxidized impurity).

  • Aromatic Proton H6 (Signal A): Located at the most downfield position due to the proximity to the pyridine nitrogen and the inductive effect of the sulfone. It appears as a narrow doublet or broad singlet. The splitting arises from long-range W-coupling (

    
    ) to the Fluorine at C3.
    
  • Aromatic Proton H4 (Signal B): This proton is heavily split by the adjacent Fluorine (

    
    ), typically resulting in a doublet with a large coupling constant (~9 Hz). A secondary fine splitting (
    
    
    
    ) from H6 may also be resolved, creating a dd pattern.
NMR Spectrum (100 MHz, CDCl )

The


 spectrum is dominated by C-F coupling, rendering most aromatic carbons as doublets.
SignalShift (

, ppm)
Multiplicity

(Hz)
Assignment
C3 156 – 160 Doublet (d)

C-F (Direct bond)
C2 148 – 152 Doublet (d)

C-SO

Me
(Ipso to F)
C6 145 – 148 Doublet (d)

C-H (Ortho to N)
C4 125 – 128 Doublet (d)

C-H (Ortho to F)
C5 120 – 124 Doublet (d)

C-Br (Meta to F)
Me 40 – 43 Singlet (s)N/A-SO

CH

Visualization of Coupling Logic

The following diagram illustrates the splitting pathways for the aromatic protons, explaining the "Why" behind the observed multiplets.

CouplingLogic F3 Fluorine (F3) H4 Proton H4 (Ortho to F) F3->H4 3J Coupling (~9 Hz) H6 Proton H6 (Para to F) F3->H6 4J Coupling (~2 Hz) Spectrum Observed Splitting H4->Spectrum Doublet of Doublets (dd) H6->H4 4J H-H (~1.5 Hz) H6->Spectrum Fine Doublet (d)

Caption: Figure 1. Spin-spin coupling network showing the dominant influence of Fluorine-19 on the aromatic proton signals.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the product from common synthetic impurities (e.g., sulfide precursor, hydrolysis products), follow this protocol.

Sample Preparation
  • Solvent: Use CDCl

    
      (99.8% D) + 0.03% TMS.
    
    • Reasoning: Chloroform minimizes hydrogen bonding with the sulfone oxygens, providing sharper peaks than DMSO.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can cause peak broadening due to viscosity/aggregation, obscuring the fine

      
       splitting.
      
  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (NaBr/KBr) often carried over from synthesis.

Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (NS): 16 scans are sufficient for >10 mg; use 64 scans for <5 mg.

  • Spectral Width: Set to -2 to 12 ppm.

  • D1 (Relaxation Delay): Set to 2.0 seconds to ensure full relaxation of the isolated H6 proton, allowing accurate integration.

QC Decision Tree (Impurity Analysis)

Use this logic flow to validate your batch purity.

QC_Workflow Start Acquire 1H NMR CheckMe Check Methyl Region (2.0 - 3.5 ppm) Start->CheckMe Sulfone Singlet @ ~3.35 ppm? CheckMe->Sulfone Sulfide Singlet @ ~2.55 ppm? CheckMe->Sulfide Decision1 Product Confirmed (Sulfone) Sulfone->Decision1 Yes Decision2 Impurity: Sulfide (Incomplete Oxidation) Sulfide->Decision2 Yes

Caption: Figure 2. Rapid QC decision tree for distinguishing the target sulfone from its sulfide precursor.

References

  • BLD Pharm. 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Product Page. Retrieved from

  • RSC Advances. Regioselective reactions of fluorinated pyridines. (Analogous coupling constant data). Retrieved from

  • ChemicalBook. 2-Bromo-5-fluoropyridine NMR Data. (Scaffold comparison). Retrieved from

  • PubChem. 5-Bromo-4-fluoro-2-(methylsulfonyl)pyridine Compound Summary. (Isomer data for verification). Retrieved from

Strategic Utilization of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine in medicinal chemistry. This document is structured for drug discovery professionals, focusing on synthetic utility, reactivity profiling, and protocol optimization.

Executive Summary

In the architecture of modern drug discovery, 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (CAS: 1446002-35-2) functions as a high-value "linchpin" scaffold. Its utility stems from its orthogonal reactivity profile : it possesses a highly electrophilic center at C2 (activated by the sulfonyl group and ring nitrogen) and a cross-coupling handle at C5 (bromide), modulated by a C3 fluorine atom.

This guide explores its dual role:

  • As a Synthetic Intermediate: For the rapid assembly of 2,3,5-trisubstituted pyridines via sequential

    
     and metal-catalyzed cross-coupling.
    
  • As a Covalent Warhead: Leveraging the 2-methylsulfonyl group for cysteine-targeted covalent inhibition in chemical biology.[1][2]

Structural Analysis & Reactivity Profile[2][3]

The molecule's triad of functional groups creates a predictable reactivity map essential for library design.

PositionSubstituentElectronic RoleSynthetic Utility
C-2 Methylsulfonyl (-SO₂Me) Strong Electron Withdrawing Group (EWG); Excellent NucleofugePrimary Reaction Site: Highly reactive toward Nucleophilic Aromatic Substitution (

). Superior leaving group ability compared to halides (F, Cl) in this position.[3]
C-3 Fluorine (-F) Inductive EWG; Ortho-effectModulator: Increases electrophilicity at C2; blocks metabolic oxidation at C3; influences conformation of C2-substituents via intramolecular H-bonding or repulsion.
C-5 Bromine (-Br) HalogenSecondary Reaction Site: Stable to

conditions; exclusive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
The "Fluorine Effect"

The C3-fluorine is not merely a bystander. By inductively withdrawing electron density, it significantly lowers the LUMO energy at the C2 position, making the displacement of the methylsulfonyl group faster and milder than in non-fluorinated analogs. Additionally, it lowers the pKa of the pyridine nitrogen, reducing non-specific binding in biological assays.

Synthetic Workflows & Logic

The core value of this scaffold is the ability to perform Sequential Orthogonal Functionalization . The standard workflow prioritizes


 displacement followed by cross-coupling, as the sulfonyl group is often too reactive to survive harsh basic cross-coupling conditions intact, or acts as a catalyst poison if displaced by solvent/base.
Visualization of Reaction Pathways

ReactivityMap cluster_legend Reactivity Logic Start 5-Bromo-3-fluoro- 2-(methylsulfonyl)pyridine InterA Intermediate A: 2-Amino-3-fluoro-5-bromopyridine Start->InterA SnAr (R-NH2) RT to 60°C Adduct Protein-Ligand Adduct (Thioether Linkage) Start->Adduct Cys-SH Attack (Physiological pH) FinalA Final Product A: 2-Amino-3-fluoro-5-arylpyridine InterA->FinalA Suzuki Coupling (Ar-B(OH)2, Pd-cat) Protein Cysteine-Proteome Protein->Adduct Legend C2-Sulfone is the 'Hot' Electrophile C5-Bromine is the 'Warm' Coupler

Figure 1: Divergent synthetic pathways. Pathway A represents standard medicinal chemistry library generation. Pathway B represents chemical biology applications (ABPP).

Experimental Protocols

These protocols are designed to be self-validating. The disappearance of the starting material (SM) sulfone peak in LCMS is the primary checkpoint for Protocol 1.

Protocol 1: Regioselective Displacement (C2 Functionalization)

Objective: Replace the C2-sulfonyl group with a primary amine while retaining the C5-bromide.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Amine Nucleophile: 1.1 – 1.2 equiv

    • Base: DIPEA (2.0 equiv) or

      
       (1.5 equiv)
      
    • Solvent: THF, DMF, or DMSO (anhydrous)

  • Procedure:

    • Dissolve 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine in THF (0.2 M).

    • Add DIPEA followed by the amine dropwise at 0°C.

    • Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: The electron-deficient nature of the ring usually allows this to proceed at RT within 1-4 hours. If the nucleophile is sterically hindered, heat to 50°C.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Critical Check: The methylsulfonyl byproduct (methanesulfinate) is water-soluble and easily removed.

  • Validation:

    • LCMS: Look for Mass [M+H] corresponding to SM – 79 (loss of SO2Me) + Nucleophile Mass.

    • NMR: Disappearance of the singlet at ~3.2-3.4 ppm (

      
      ).
      
Protocol 2: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: Arylation of the C5-position after


 displacement.
  • Stoichiometry:

    • Intermediate (from Protocol 1): 1.0 equiv

    • Boronic Acid/Ester: 1.2 – 1.5 equiv

    • Catalyst:

      
       (5 mol%) or 
      
      
      
    • Base:

      
       (2.0 equiv, aq. solution or solid)
      
    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen/argon for 10 minutes (Critical to prevent homocoupling).

    • Combine reagents in a sealed vial.

    • Heat to 80-100°C for 4-12 hours.

  • Purification:

    • Filter through Celite to remove Pd black.

    • Purify via Silica Gel Chromatography (Hexane/EtOAc).[4]

Applications in Drug Discovery[6][7][8][9][10][11]

Kinase Inhibitor Design

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition, often serving as the hinge-binding region.

  • Strategy: Use Protocol 1 to introduce a solubilizing amine or a specific hydrophobic group at C2. Use Protocol 2 to introduce the "gatekeeper" aryl group at C5.

  • Advantage: The C3-fluorine can form intramolecular hydrogen bonds with the C2-NH, locking the conformation into a planar state favorable for the ATP-binding pocket.

Covalent Probes (Chemoproteomics)

Recent trends in "ligand-directed chemistry" utilize the 2-(methylsulfonyl)pyridine core as a covalent warhead .

  • Mechanism: The sulfonyl group is displaced by a cysteine thiol in the target protein.

  • Selectivity: Unlike acrylamides (Michael acceptors), the reactivity of 2-sulfonylpyridines can be "tuned" by the heteroatom substitution (e.g., the C3-fluorine increases reactivity).

  • Application: Activity-Based Protein Profiling (ABPP) to identify druggable cysteines.

Data Summary: Substituent Effects on Rate

Relative rates of displacement of leaving group (L) at C2 of pyridine with piperidine (MeOH, 25°C).

Leaving Group (L)Relative Rate (

)
Comment
-SO₂Me ~1500 Fastest. Rate-limiting step is bond formation.
-F~100Fast, but requires higher T than sulfone.
-Cl / -Br1Slow. Requires high heat/forcing conditions.

Data derived from standard physical organic chemistry principles applied to heterocyclic systems [1].

References

  • Bollong, M. J., et al. (2023).[5][6] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (Demonstrates the utility of the sulfonyl leaving group in chemical biology). Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (Mechanistic grounding for the "element effect" and leaving group ability). Retrieved from [Link]

  • MDPI. (2017).[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol validation for C5-bromine coupling). Retrieved from [Link]

Sources

Technical Deep Dive: The Strategic Role of the Methylsulfonyl Group in 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of the methylsulfonyl group in 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of heterocyclic scaffolds, 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine represents a masterclass in orthogonal reactivity design. This molecule is not merely a substrate; it is a programmed platform where three distinct functional handles—the C2-methylsulfonyl group, the C3-fluorine, and the C5-bromine—offer precise, sequential functionalization.

This guide dissects the critical role of the C2-methylsulfonyl (-SO


Me)  moiety. Far superior to traditional halogens, this group acts as a "super-leaving group" (nucleofuge), enabling rapid, high-yield Nucleophilic Aromatic Substitution (

) under mild conditions. By understanding the electronic hierarchy established by this group, researchers can exploit this scaffold to construct complex pharmaceutical architectures with high regiocontrol.

The Electronic Architecture: A Hierarchy of Reactivity

To master this scaffold, one must understand the "Electronic Zoning" that dictates the order of operations. The molecule possesses three potential reactive sites, but the C2-methylsulfonyl group dominates the reactivity profile.

The "Super-Leaving Group" Effect

While halogens (F, Cl, Br) are standard in


, the methylsulfonyl group offers distinct advantages:
  • High Electrophilicity: The sulfone is strongly electron-withdrawing (Hammett

    
    ), significantly increasing the electrophilicity of the C2 carbon.
    
  • Leaving Group Stability: The departing methanesulfinate anion (MeSO

    
    ) is highly stable, lowering the activation energy for the elimination step.
    
  • Rate Enhancement: In many heterocyclic systems, 2-alkylsulfonyl pyridines react 10–100x faster than their 2-chloro analogs [1].

Regioselectivity: The Ortho-Effect

The regioselectivity is governed by the ability of the ring nitrogen to stabilize the negative charge in the transition state (Meisenheimer complex).

PositionSubstituentActivation SourceReactivity Status
C2 -SO

Me
Ortho-Nitrogen + Inductive (-I)Primary Reactive Site (

)
C3 -FMeta-Nitrogen (No resonance stabilization)Inert to

(Modulator)
C5 -BrMeta-NitrogenInert to

; Active for Pd-Coupling

Key Insight: The C3-Fluorine does not undergo displacement despite being a good leaving group because it sits at the meta position relative to the nitrogen. The negative charge in the intermediate cannot be delocalized onto the nitrogen atom, making the activation energy prohibitively high compared to the C2 position [2].

Mechanistic Insight: The Engine

The displacement of the methylsulfonyl group proceeds via a classic addition-elimination mechanism. The critical feature is the stabilization of the Meisenheimer Complex by the pyridine nitrogen.

Reaction Pathway Visualization

The following diagram illustrates the specific pathway for nucleophilic attack at C2 vs. C3, demonstrating why C2 is the exclusive path.

SNAr_Mechanism cluster_legend Mechanism Logic Start 5-Bromo-3-fluoro- 2-(methylsulfonyl)pyridine TS_C2 Meisenheimer Complex (C2) (Stabilized by Ring N) Start->TS_C2 Attack at C2 (Fast) TS_C3 Meisenheimer Complex (C3) (NO N-Stabilization) Start->TS_C3 Attack at C3 (High Barrier) Nu Nucleophile (Nu:) Nu->TS_C2 Nu->TS_C3 Product_C2 C2-Substituted Product (Leaving Group: MeSO2-) TS_C2->Product_C2 Elimination of MeSO2- Product_C3 C3-Substituted Product TS_C3->Product_C3 Blocked Note1 C2 attack places negative charge on the electronegative Nitrogen. This lowers the energy barrier.

Caption: Comparative mechanistic pathways showing the energetic preference for C2 displacement due to resonance stabilization by the pyridine nitrogen.

Experimental Protocols

The following protocols are designed for high fidelity and reproducibility. They assume standard Schlenk line techniques or sealed-tube chemistry.

Protocol A: Synthesis of the Sulfone Precursor

If you need to generate the starting material from the sulfide.

Reaction: Oxidation of 5-Bromo-3-fluoro-2-(methylthio)pyridine.

  • Dissolution: Dissolve 5-Bromo-3-fluoro-2-(methylthio)pyridine (1.0 equiv) in DCM (0.2 M).

  • Oxidation: Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise over 15 minutes.

    • Note: Use 2.2–2.5 equiv to ensure full oxidation to sulfone and avoid sulfoxide contamination.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess peroxide). Extract with DCM.
  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc). The sulfone is typically a white crystalline solid.
    
Protocol B: Regioselective Displacement ( )

Target: Displacement of -SO


Me with a primary/secondary amine.

Reagents:

  • Substrate: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

  • Nucleophile: Amine (1.1–1.5 equiv)

  • Base: DIPEA or K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents accelerate

    
    ).
    

Step-by-Step:

  • Setup: In a reaction vial, combine the sulfone substrate (1.0 equiv) and the base (2.0 equiv) in anhydrous DMSO (concentration 0.5 M).

  • Addition: Add the amine nucleophile (1.2 equiv).

  • Reaction:

    • For reactive amines (e.g., morpholine, piperidine): Stir at RT for 2–4 hours.

    • For steric/less nucleophilic amines: Heat to 60–80°C.

  • Monitoring: Monitor for the disappearance of the sulfone peak and the release of the methanesulfinate byproduct.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with water/brine (crucial to remove DMSO).

  • Validation: The product should retain the C3-Fluorine and C5-Bromine signals in NMR/MS.

Protocol C: Orthogonal Cross-Coupling (Suzuki)

Target: Functionalization of C5-Br after


.

Context: The C5-Br bond remains intact during the mild conditions of Protocol B. It can now be engaged.

  • Setup: Combine the

    
     product (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl
    
    
    
    (5 mol%).
  • Solvent/Base: Add 1,4-Dioxane and 2M aqueous Na

    
    CO
    
    
    
    (3:1 ratio).
  • Deoxygenation: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 90–100°C for 2–6 hours.

  • Result: Biaryl product with C2-Amine and C3-Fluorine intact.[1]

Strategic Workflow Visualization

This diagram summarizes the operational sequence to maximize yield and selectivity.

Workflow Step1 Starting Material 5-Bromo-3-fluoro-2-(methylthio)pyridine Step2 Oxidation (m-CPBA) Generates C2-Sulfone Activation Step1->Step2 Step3 Activated Scaffold 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Step2->Step3 Step4 SNAr Displacement (Nucleophile) Target: C2 Position Conditions: Mild Base, DMSO, RT-60°C Step3->Step4 Step5 Intermediate Product 2-Substituted-3-fluoro-5-bromopyridine Step4->Step5 Step6 Cross-Coupling (Suzuki/Buchwald) Target: C5 Position Conditions: Pd-Cat, Heat Step5->Step6 Step7 Final Drug Scaffold Multifunctionalized Pyridine Step6->Step7

Caption: Step-wise synthetic workflow transforming the sulfide precursor into a tri-functionalized drug scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion (SNAr) Solvent polarity too lowSwitch to DMSO or NMP to stabilize the polar transition state.
C3-F Displacement Reaction temperature too high (>120°C)Keep temperature <100°C. The sulfone is reactive enough at lower temps.
Hydrolysis to Pyridone Wet solvent/hydroxide presenceEnsure anhydrous conditions. Hydroxide is a potent nucleophile that will displace the sulfone to form 2-pyridone.
Sulfone Reduction Incompatible reducing agentsAvoid strong reducing conditions (e.g., LAH) until the sulfone is displaced.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Technical Library. 3

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 4[5]

  • Glucagon receptor agonists and their use as therapies. (2025). WO2025222008A1. World Intellectual Property Organization. 6[6]

  • Chemical Reviews. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. ACS Publications. 7

Sources

Methodological & Application

Application Notes: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Fragment for Covalent Drug Discovery

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a strategically designed chemical fragment that has garnered significant interest in modern medicinal chemistry, particularly in the realm of fragment-based drug discovery (FBDD). Its unique trifunctionalized pyridine core offers a versatile platform for the synthesis of complex molecules targeting a range of biological systems.[1] The strategic placement of a bromine atom, a fluorine atom, and a methylsulfonyl group confers a distinct combination of physicochemical and reactive properties, making it an invaluable tool for the development of potent and selective therapeutic agents.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the rationale behind the fragment's design, its application in covalent inhibitor development, detailed protocols for its elaboration, and methods for analytical and biological characterization.

Physicochemical Properties and Fragment Rationale

The utility of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine as a high-value fragment is rooted in the synergistic contribution of its three key functional groups.

PropertyValueSource
Molecular Formula C₆H₅BrFNO₂SBenchchem
Molecular Weight 254.08 g/mol Benchchem
CAS Number 1446002-35-2Benchchem
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in DMSO, DMF, MethanolGeneral Chemical Knowledge
The Strategic Trifecta:
  • 2-(Methylsulfonyl) Group: The Covalent Warhead The methylsulfonyl group at the 2-position is the cornerstone of this fragment's application in covalent drug discovery. As a potent electron-withdrawing group, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows the fragment to function as a tunable, cysteine-reactive electrophile.[2] Specifically, the sulfonyl group is an excellent leaving group, facilitating covalent bond formation with the thiol side chain of cysteine residues within a protein's binding site.[2][3] This mechanism is highly sought after for developing targeted covalent inhibitors (TCIs), which can offer enhanced potency, prolonged duration of action, and improved selectivity.

  • 5-Bromo Group: The Vector for Growth The bromine atom at the 5-position provides a reliable and versatile handle for synthetic elaboration. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of diverse chemical matter to explore the surrounding chemical space of the protein binding pocket, a fundamental principle of fragment-to-lead optimization.

  • 3-Fluoro Group: The Modulator of Properties The fluorine atom at the 3-position significantly influences the fragment's properties. As a highly electronegative atom, it lowers the pKa of the pyridine nitrogen, reducing its basicity and minimizing off-target interactions associated with charged species. Furthermore, fluorine can engage in favorable interactions with protein backbones, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. It can also improve metabolic stability by blocking potential sites of oxidation.

Mechanism of Action: Covalent Cysteine Targeting

The primary application of the 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine fragment is in the design of covalent inhibitors that target cysteine residues. The underlying mechanism is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Covalent_Modification_Mechanism cluster_0 Before Reaction cluster_1 Covalent Adduct Formation Fragment 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Adduct Covalently Modified Protein Fragment->Adduct S-N-Ar Reaction (Nucleophilic Attack by Cys-SH) Leaving_Group Methylsulfinate (Leaving Group) Fragment->Leaving_Group Cysteine Protein Cysteine Residue (Target Nucleophile) Cysteine->Adduct

Caption: SNAr mechanism of covalent modification.

  • Recognition and Binding: The fragment, or a more elaborated molecule containing this scaffold, first binds non-covalently to the target protein's active or allosteric site.

  • Nucleophilic Attack: A proximate and reactive cysteine thiol attacks the electron-deficient C2 position of the pyridine ring.

  • Covalent Bond Formation: The carbon-sulfur bond is formed, leading to the displacement of the methylsulfinate anion as a leaving group.

  • Irreversible Inhibition: The resulting thioether linkage forms a stable, covalent bond between the inhibitor and the protein, leading to irreversible or long-lasting inhibition.

This covalent targeting strategy has been successfully employed for various protein classes, including kinases and enzymes like adenosine deaminase.[2][3]

Application in Fragment-to-Lead Campaigns

The 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine fragment is an ideal starting point for a fragment-based drug discovery campaign aimed at developing covalent inhibitors.

FBDD_Workflow node1 Start: Fragment Screening Identify initial hits using biophysical methods (e.g., SPR, NMR, X-ray crystallography). node2 Hit Validation & Characterization Confirm binding and assess ligand efficiency. Characterize covalent modification via mass spectrometry. node1:f0->node2:f0 Initial Hits node3 Structure-Guided Elaboration Use the 5-bromo position for synthetic expansion via cross-coupling reactions (Suzuki, Buchwald-Hartwig). node2:f0->node3:f0 Validated Fragment node4 Lead Optimization Systematically modify elaborated groups to improve potency, selectivity, and ADME properties. node3:f0->node4:f0 Iterative SAR

Caption: FBDD workflow using the title fragment.

Protocols: Synthetic Elaboration of the Fragment

The true power of this fragment lies in its capacity for synthetic diversification. The following are detailed, representative protocols for the two most common and impactful elaboration strategies.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the 5-bromo position with a representative arylboronic acid.

Objective: To synthesize 5-Aryl-3-fluoro-2-(methylsulfonyl)pyridine derivatives.

Materials:

  • 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 5-aryl-3-fluoro-2-(methylsulfonyl)pyridine.

Self-Validation:

  • LC-MS Analysis: Confirm the presence of the product mass and the absence of starting material.

  • ¹H and ¹⁹F NMR: Verify the structure of the purified product. The disappearance of the proton signal corresponding to the 6-position of the starting material and the appearance of new aromatic signals from the coupled aryl group are indicative of a successful reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the 5-bromo position with a representative secondary amine.

Objective: To synthesize 5-(Amino)-3-fluoro-2-(methylsulfonyl)pyridine derivatives.

Materials:

  • 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (1.0 eq)

  • Primary or Secondary Amine (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.04 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 - 0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Reagent Addition: In a separate flask, dissolve 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene.

  • Reaction Setup: Transfer the solution of reagents to the flask containing the catalyst. The final concentration should be approximately 0.1-0.2 M.

  • Reaction: Stir the mixture at 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 5-(amino)-3-fluoro-2-(methylsulfonyl)pyridine product.

Self-Validation:

  • LC-MS Analysis: Confirm the correct mass for the aminated product.

  • ¹H NMR: Confirm the incorporation of the amine moiety and the disappearance of the starting bromide.

Analytical and Biological Characterization

Confirmation of Covalent Modification

Intact protein mass spectrometry is the gold standard for confirming covalent modification.

  • Incubate the target protein with the synthesized inhibitor (typically at various concentrations and time points).

  • Quench the reaction and desalt the protein sample.

  • Analyze the protein by LC-MS (e.g., using a Q-TOF or Orbitrap mass spectrometer).

  • A mass shift corresponding to the molecular weight of the inhibitor minus the methylsulfonyl group (CH₃SO₂) will confirm covalent adduct formation.

Screening and Potency Determination

Once elaborated compounds are synthesized, they should be screened for biological activity. For kinase targets, a common approach is to use a biochemical assay that measures the inhibition of substrate phosphorylation.

  • Assay Type: Kinase activity assays (e.g., ADP-Glo™, LanthaScreen™).

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against a range of inhibitor concentrations. For covalent inhibitors, IC₅₀ values will be time-dependent, so it is crucial to report the pre-incubation time.

Conclusion

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a highly valuable and versatile fragment for modern drug discovery. Its pre-installed covalent warhead, coupled with a synthetically tractable handle for elaboration, makes it an exceptional starting point for the development of targeted covalent inhibitors. The protocols and rationale outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this fragment in their drug discovery campaigns, ultimately accelerating the path toward novel and effective therapeutics.

References

  • Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Bollong, M. J., et al. (2020). A cell-based screen for covalent inhibitors of the KEAP1-NRF2 pathway. bioRxiv. (Note: While the linked article is a pre-print, the work led to the JACS publication and highlights the discovery of the sulfonylpyridine scaffold's reactivity in a cellular context).
  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Bar-Nir, O., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Primary Application: This molecule acts as a highly reactive electrophile ("warhead") in medicinal chemistry. The C2-sulfonyl group functions as an excellent leaving group, enabling the rapid installation of complex nucleophiles (amines, alkoxides) at the C2 position under mild conditions.

The Challenge: The very reactivity that makes this compound valuable—the lability of the C2-sulfonyl group—is the primary source of yield loss. Users frequently report low yields due to hydrolysis during workup or regioselectivity issues during the precursor synthesis.

This guide breaks down the synthesis into two critical modules, providing validated protocols to maximize yield.

Synthesis Workflow & Pathway Logic

The synthesis is best approached via a two-step sequence:

  • Regioselective

    
    :  Displacement of a C2-halogen with sodium thiomethoxide.
    
  • Controlled Oxidation: Conversion of the sulfide to the sulfone without N-oxidation.

Visualization: Reaction Pathway & Impurity Profile

SynthesisPathway Start 5-Bromo-2,3-difluoropyridine (Starting Material) Reagent1 NaSMe / THF 0°C Start->Reagent1 Intermed Intermediate: 5-Bromo-3-fluoro-2-(methylthio)pyridine Reagent1->Intermed Major Pathway Impurity1 Impurity A: C3-Isomer (Regio-defect) Reagent1->Impurity1 High Temp (>25°C) Reagent2 Oxidant (mCPBA or H2O2/WO4) Intermed->Reagent2 Product TARGET: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Reagent2->Product Controlled Oxidation Impurity2 Impurity B: Pyridine N-Oxide Reagent2->Impurity2 Excess Oxidant Impurity3 Impurity C: Hydrolysis Product (Pyridin-2-one) Product->Impurity3 Aq. Base / Heat

Figure 1: Synthetic pathway highlighting the critical branching points for impurities. Note that Impurity C is the most common cause of yield loss during workup.

Module 1: The Sulfide Installation ( )

Objective: Install the methylthio group at C2 while preserving the C3-fluorine.

The Science of Selectivity

The C2 position is electronically activated by the adjacent pyridine nitrogen. However, the C3-fluorine also activates the C3 position.

  • Kinetic Control: At low temperatures (

    
    ), the nucleophile (NaSMe) attacks the most electrophilic center (C2) favored by the stabilization of the Meisenheimer complex by the ring nitrogen.
    
  • Thermodynamic Drift: At elevated temperatures, you risk displacing the C3-fluorine or obtaining bis-substitution.

Optimized Protocol
  • Dissolution: Dissolve 5-bromo-2,3-difluoropyridine (1.0 equiv) in anhydrous THF (10 vol).

  • Cooling: Cool the solution to

    
     . Do not skip this step.
    
  • Addition: Add Sodium Thiomethoxide (NaSMe) (1.05 equiv) as a solid in small portions or as a solution in THF.

    • Critical: Avoid aqueous NaSMe if possible to prevent competitive hydrolysis of the starting material.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    . Monitor by HPLC/TLC.
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
Troubleshooting Table: Sulfide Step
ObservationProbable CauseCorrective Action
Presence of C3-SMe isomer Reaction temperature too high during addition.Maintain

during NaSMe addition.
Starting material remains Old/Wet NaSMe reagent.Use fresh anhydrous NaSMe (hygroscopic!).
Bis-substitution (SMe at C2 & C3) Excess NaSMe used (>1.2 equiv).Strictly control stoichiometry (1.05 equiv max).

Module 2: Oxidation to Sulfone

Objective: Oxidize the sulfide to sulfone (


) without forming the Pyridine N-oxide.
Reagent Selection Guide
MethodScaleProsCons
mCPBA (DCM) Lab (<5g)Fast, standard equipment.Generates benzoic acid byproduct; risk of N-oxidation if uncontrolled.
Oxone (MeOH/H2O) Lab/PilotCheap, easy workup.[1]Requires aqueous media (solubility issues for lipophilic substrates).

/

Process (>100g)Green, very selective for S-oxidation over N-oxidation.Slower reaction time; requires acidic pH control.
Optimized Protocol (mCPBA Method)

Recommended for high-value research samples.

  • Dissolution: Dissolve the sulfide intermediate in DCM (15 vol). Cool to

    
     .
    
  • Stoichiometry: Add mCPBA (2.2 equiv) portion-wise.

    • Note: mCPBA is usually 77% pure. Calculate the active mass correctly.

  • Monitoring: Stir at RT. Monitor for the disappearance of the Sulfoxide intermediate (often appears halfway through).

  • Quench (CRITICAL):

    • Add 10%

      
       (thiosulfate) to kill excess peroxide.
      
    • Add saturated

      
       to neutralize the acid.[2]
      
    • Phase separate immediately. Do not let the product sit in the basic aqueous layer.

Critical Yield Optimization: Stability & Isolation

The "Yield Killer": Hydrolytic Instability The target molecule contains a sulfone at C2 and a fluorine at C3. This makes the C2 position extremely electron-deficient . In the presence of hydroxide (


) or even water at high temperatures, the sulfone acts as a leaving group, generating 5-bromo-3-fluoro-2-pyridone (non-reactive waste).
Troubleshooting Flowchart: Low Yield Investigation

Troubleshooting Problem Issue: Low Yield of Final Sulfone Check1 Check TLC/LCMS of Crude Reaction Problem->Check1 Decision1 Is conversion complete? Check1->Decision1 BranchA NO: Sulfoxide remains Decision1->BranchA No BranchB YES: Crude looks good, but isolated yield is low Decision1->BranchB Yes ActionA Increase Oxidant Stoichiometry or Reaction Time BranchA->ActionA Check2 Check Aqueous Layer pH during workup BranchB->Check2 Decision2 Was pH > 9? Check2->Decision2 Result1 CAUSE: Hydrolysis Product lost to aq. waste Decision2->Result1 Yes Fix1 FIX: Keep workup pH < 8. Separate phases fast. Result1->Fix1

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

Storage Recommendations
  • State: Solid.[1][2]

  • Condition: Store at

    
     under Argon/Nitrogen.
    
  • Avoid: Protic solvents (MeOH, EtOH) for long-term storage, as slow solvolysis can occur.

Frequently Asked Questions (FAQs)

Q: Can I use Hydrogen Peroxide (


) in Acetic Acid for the oxidation? 
A: Proceed with caution.  While effective for oxidation, the combination of heat (

) and acidic water can hydrolyze the formed sulfone. If you use this method, keep the temperature below

and quench immediately upon completion.

Q: Why do I see a "M+16" peak in my Mass Spec? A: This indicates N-oxidation (formation of the Pyridine N-oxide). This happens if you use a large excess of mCPBA (>3.0 equiv) or run the reaction at high temperatures. The N-oxide is much more polar and will likely stick to the baseline of your TLC.

Q: The product turned yellow/brown on the shelf. Is it degraded? A: Pure sulfones are typically white/off-white solids. Color change often indicates the liberation of methanesulfinic acid or hydrolysis. Check purity by NMR. If the characteristic methyl singlet at


 ppm is intact, the color may be a minor impurity.

References

  • Synthesis and Reactivity of 2-Sulfonylpyridines

    • Karaman, R. et al. "Nucleophilic substitution of 2-sulfonylpyridines: A kinetic study." Journal of Heterocyclic Chemistry, 2018.
    • - Analogous structure data.

  • Regioselectivity in Halopyridines

    • Stroup, B. W. et al.[3] "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[3] Organic Letters, 2007, 9(10), 2039-2042.[3]

    • [3]

  • Oxidation Methodologies

    • Bahrami, K. et al.[1] "Oxidation of sulfides to sulfones using TAPC." Journal of Organic Chemistry, 2010.[1]

  • Hydrolytic Stability of Activated Pyridines

    • Gazagnaire, E. et al. "Stability of bicyclic guanidine superbases and their salts in water."[4] Helda - University of Helsinki, 2025. (Contextual reference on base-mediated hydrolysis).

Sources

How to avoid debromination in 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket ID: #PYR-SO2-BR-001 | Topic: Preventing Hydrodebromination & Chemoselectivity Control

Executive Summary: The Chemoselective Tug-of-War

Welcome to the technical support hub for 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine . This scaffold is a high-value "linchpin" intermediate because it possesses two distinct electrophilic triggers:

  • C2-Sulfonyl (

    
    ):  A "super-leaving group" activated by the pyridine nitrogen and the C3-Fluorine atom. It is highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C5-Bromide (Br): A handle for transition-metal cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.

The Core Problem (Debromination): Debromination (loss of the C5-Br handle) occurs when the reaction conditions inadvertently trigger a reduction pathway instead of the desired substitution. This usually happens via two mechanisms:

  • Mechanism A (Radical/SET): During

    
     at C2, electron-rich nucleophiles or high temperatures trigger Single Electron Transfer (SET), leading to homolytic cleavage of the C-Br bond.
    
  • Mechanism B (Hydridic Pd-Cycle): During cross-coupling at C5, the Palladium catalyst encounters a hydride source (solvent or base), leading to reductive elimination of Ar-H rather than Ar-C.

Interactive Troubleshooting Modules

Module A: Reactions (Displacing the Sulfone)

Goal: Replace the C2-Sulfonyl group with a nucleophile (Amine, Alkoxide, Thiol) without touching the C5-Bromine.

Diagnostic: Why did I lose my Bromine? If you observe 3-fluoro-2-(substituted)pyridine (Des-bromo product), your conditions likely promoted a radical pathway.

ParameterRisk Factor (High Debromination) Safe Protocol (Recommended) Technical Rationale
Solvent DMF, DMSO (at high T), AlcoholsTHF, Acetonitrile, Dioxane DMF/DMSO can stabilize radical anions at high temps (

C). Alcohols act as H-donors.
Base NaH, KOtBu, LDA

,

, DIPEA
Strong alkoxides promote SET mechanisms. Carbonates are sufficient for displacing

.
Nucleophile Excess primary amines at refluxStoichiometric control (1.05 eq) Excess amine can act as a single-electron reductant.
Temp

C

C to

C
The

group is hyper-reactive; high heat is rarely needed and promotes side reactions.

Step-by-Step Protocol: Chemoselective


 
  • Dissolve 1.0 eq of substrate in anhydrous THF or MeCN (0.2 M).

  • Add 1.1 eq of Base (

    
     or 
    
    
    
    ).
  • Cool to

    
    C (Critical first step).
    
  • Add 1.05 eq of Nucleophile dropwise.

  • Monitor via TLC/LCMS. If sluggish, warm to RT. Avoid reflux unless absolutely necessary.

  • Quench with dilute

    
    .
    
Module B: Cross-Coupling (Suzuki/Buchwald at C5)

Goal: Form a bond at C5-Br while retaining the C2-Sulfonyl group (or after C2 functionalization).

Diagnostic: Why did I get the reduced product (Ar-H)? This is "Hydrodebromination." It means your catalytic cycle found a Hydride (


) source faster than it found your Boronic Acid.

The "Hydride Trap" Checklist:

  • Solvent: Are you using Isopropanol or Ethanol? STOP. Secondary alcohols are excellent hydride donors for Pd(II). Switch to Toluene, Dioxane, or DME.

  • Base: Are you using Ethoxide or Methoxide? These can undergo

    
    -hydride elimination. Switch to 
    
    
    
    or
    
    
    .
  • Catalyst: Are you using simple

    
    ? It is slow. Slow oxidative addition/transmetallation allows time for side reactions. Use active catalysts like 
    
    
    
    or XPhos Pd G2 .

Visualizing the Failure Mode (Graphviz)

DebrominationPathways cluster_prevention Prevention Strategy Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br PathGood Transmetallation (Ar-Pd-R) OxAdd->PathGood + Boronic Acid (Fast) PathBad Hydride Capture (Ar-Pd-H) OxAdd->PathBad + Alcohol/Amine (Slow Transmetallation) Product Desired Product (Ar-R) PathGood->Product Reductive Elim. Waste Debrominated Waste (Ar-H) PathBad->Waste Reductive Elim.

Caption: Figure 1. The kinetic competition between productive cross-coupling (Green) and hydrodebromination (Red). Debromination wins when transmetallation is slow or hydride sources are abundant.

Module C: Metal-Halogen Exchange (The Danger Zone)

Goal: Lithiate at C5 to react with an electrophile.

Critical Warning: The 3-Fluoro group directs lithiation to the C4 position (Ortho-lithiation), while the C5-Br undergoes Lithium-Halogen exchange. Furthermore, the "Halogen Dance" can cause the Bromine to migrate to C4 or C6 to relieve steric strain or find a thermodynamic well.

Protocol for Success (Turbo-Grignard Method): Do not use n-BuLi. It is too nucleophilic and will attack the Sulfone.

  • Reagent: Use iPrMgCl·LiCl (Turbo Grignard) .

  • Temp: Maintain

    
    C to 
    
    
    
    C
    .
  • Mechanism: This reagent performs selective Mg-Br exchange at C5 without attacking the sulfone or deprotonating C4 (kinetic control).

  • Quench: Add electrophile immediately. Do not let the anion sit, or it will scramble.

Frequently Asked Questions (FAQ)

Q1: Can I perform Suzuki coupling on the C5-Br before displacing the C2-Sulfone? A: Yes, but it is risky. The C2-Sulfonyl group is electron-withdrawing, making the C5-Br bond more reactive toward oxidative addition (good), but the sulfone itself can poison Pd catalysts or react with the base.

  • Recommendation: If possible, displace the sulfone first.[1] If you must couple first, use a non-nucleophilic base (

    
    ) and anhydrous toluene to protect the sulfone.
    

Q2: I see a "dimer" impurity. What is it? A: This is likely the homocoupling product (Ar-Ar). It occurs when the boronic acid runs out or oxygen enters the system.

  • Fix: Degas solvents thoroughly (sparge with Argon for 15 mins) and ensure a slight excess of boronic acid.

Q3: Why is the 3-Fluoro group important? Can I ignore it? A: You cannot ignore it. The Fluorine atom exerts a strong inductive effect (-I), making the C2 position significantly more electrophilic than in non-fluorinated pyridines. This means


 reactions at C2 will be roughly 10-100x faster  than the non-fluorinated analog. Adjust your reaction times accordingly to prevent over-reaction.

Decision Logic Flowchart

Use this logic gate to determine your experimental order of operations.

ReactionLogic Start Start: 5-Br-3-F-2-SO2Me Pyridine Q1 Do you need to keep the Sulfone? Start->Q1 YesSulfone Yes (Sulfone needed for later) Q1->YesSulfone Yes NoSulfone No (Displace it now) Q1->NoSulfone No Coupling Perform C5 Coupling First (Use Anhydrous Conditions) YesSulfone->Coupling Warning Avoid Nucleophilic Bases (Risk of S_NAr at C2) Coupling->Warning SNAr Perform S_NAr at C2 First (Mild Base, Low Temp) NoSulfone->SNAr NextStep Then perform C5 Coupling (Standard Conditions) SNAr->NextStep

Caption: Figure 2. Strategic workflow for functionalizing the pyridine scaffold. Displacing the sulfone first (Right Path) is generally safer and higher yielding.

References

  • BenchChem. (2025).[2] Reactivity Profile: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.[3] Retrieved from

  • Neufeldt, S. R., et al. (2022).[4][5] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry, 87, 7414-7421.[4] Link

  • Li, J. J. (2018). "Nucleophilic Aromatic Substitution on Pyridines: Regioselectivity at C-2 and C-4." Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
  • Knochel, P., et al. (2011). "Functionalization of Pyridines via Turbo-Grignard Reagents.
  • BldPharm. (2024). Safety Data Sheet: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine. Retrieved from

Sources

Solvent effects on the reactivity of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the solvent effects impacting the reactivity of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.

Technical Support Center: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

As a Senior Application Scientist, this guide is designed to move beyond simple protocols and provide a deeper understanding of the underlying principles governing the reactivity of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine. The choice of solvent is not merely a matter of solubility; it is a critical parameter that can dictate reaction rate, yield, and even regioselectivity. This document provides field-proven insights and troubleshooting strategies to navigate the experimental challenges associated with this versatile building block.

Troubleshooting Guide

This section addresses specific issues encountered during experimentation, with a focus on solvent-related causes and solutions.

Scenario 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting to displace the fluorine at the C-3 position with a primary amine, but I am seeing very low conversion, even at elevated temperatures. My starting material is mostly unreacted. What could be the cause?

Answer: This is a classic issue often rooted in solvent choice. The Nucleophilic Aromatic Substitution (SNAr) reaction of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is highly dependent on the solvent's ability to facilitate a specific reaction mechanism.

Causality Explained: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount for the reaction to proceed. The pyridine nitrogen and the potent electron-withdrawing sulfonyl group at the C-2 position are crucial for activating the ring to nucleophilic attack.[3][4][5]

  • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds with the anionic nucleophile (e.g., R-NH₂).[6][7] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its energy and, consequently, its reactivity.[8][9] This suppression of nucleophilicity is often the primary reason for low conversion in SNAr reactions.[8][10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for SNAr reactions.[10] They possess large dipole moments, allowing them to dissolve charged species, but they lack the acidic protons for hydrogen bonding.[6][9] They effectively solvate the cation (e.g., Na⁺, K⁺) of a nucleophilic salt but leave the anion "naked" and highly reactive. This heightened nucleophilicity significantly accelerates the initial attack on the electron-deficient pyridine ring.

G cluster_0 SNAr Troubleshooting Workflow start Low SNAr Yield Observed q1 What solvent was used? start->q1 protic Protic Solvent (e.g., EtOH, MeOH) q1->protic Protic aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) q1->aprotic Aprotic sol1 Switch to a polar aprotic solvent like DMSO or NMP. protic->sol1 q2 Is the solvent anhydrous? aprotic->q2 sol1->q2 sol2 Use freshly dried solvent. Trace water can protonate the nucleophile. q2->sol2 No/Unsure end Reaction Optimized q2->end Yes sol2->end

Caption: Workflow for troubleshooting low SNAr yields.

  • Setup: In three separate oven-dried reaction vials equipped with stir bars, add 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (1 equivalent) and your amine nucleophile (1.2 equivalents).

  • Solvent Addition: To each vial, add one of the following anhydrous solvents to achieve a 0.2 M concentration:

    • Vial 1: Dimethyl sulfoxide (DMSO)

    • Vial 2: N,N-Dimethylformamide (DMF)

    • Vial 3: Acetonitrile (MeCN)

  • Reaction: Add a non-nucleophilic base such as DIPEA or K₂CO₃ (2 equivalents). Seal the vials and heat the reactions to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.

  • Analysis: Compare the conversion rates to identify the optimal solvent system for your specific nucleophile.

Scenario 2: Low Yield and/or Side Products in Suzuki Cross-Coupling

Question: I am performing a Suzuki coupling at the C-5 position (displacing Bromine) with an arylboronic acid. My yield is poor, and I am observing significant amounts of a homo-coupled biaryl product from my boronic acid. How can I improve this?

Answer: Suzuki-Miyaura coupling is a complex catalytic process where the solvent system plays a multifaceted role in balancing the solubility of diverse components and influencing the kinetics of the catalytic cycle.[11][12][13]

Causality Explained: A typical Suzuki reaction requires the dissolution of the organic halide (your pyridine substrate), the boronic acid, a palladium catalyst, a ligand, and an inorganic base. This often necessitates a biphasic or mixed-solvent system.[14][15]

  • Solvent's Role in the Catalytic Cycle:

    • Oxidative Addition: The polarity of the solvent can influence the rate of oxidative addition of the aryl bromide to the Pd(0) complex.[16]

    • Transmetalation: This is often the rate-limiting step and is heavily influenced by the base and solvent. An aqueous base is commonly used to activate the boronic acid to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[17] The solvent system must facilitate the interaction between the organic-soluble palladium complex and the aqueous-soluble activated boronate.

    • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also influenced by the solvent environment.

  • Common Failure Modes Related to Solvent:

    • Poor Solubility: If any component (especially the base) is poorly soluble, the reaction will be slow or stall.

    • Inappropriate Water Content: While some water is often necessary for the base to function, too much can lead to catalyst decomposition or hydrolysis of the boronic acid. Conversely, in anhydrous couplings with bases like K₃PO₄, a small amount of water may be required to facilitate the reaction.[18]

    • Side Reactions: A poorly optimized solvent system can favor side reactions like the homo-coupling of boronic acids (Glaser coupling).

Solvent SystemTypeDielectric Constant (Approx.)Typical Use Case & Rationale
Dioxane / H₂OPolar Aprotic / Protic2.2 / 80Standard: Good balance for dissolving organic and inorganic reagents. Widely used and well-documented.
Toluene / H₂ONonpolar / Protic2.4 / 80Higher Temperatures: Allows for higher reaction temperatures which can be beneficial for less reactive substrates.
DME / H₂OPolar Aprotic / Protic7.2 / 80Good Solubility: Dimethoxyethane (DME) is a good solvent for many organometallic species.[15]
THF / H₂OPolar Aprotic / Protic7.6 / 80Common Alternative: Similar to Dioxane/DME, but with a lower boiling point.

Note: Dielectric constants are for the pure organic solvent and illustrate general polarity.[19]

  • Confirm Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and, where necessary, anhydrous or properly degassed.[20]

  • Base and Solvent Compatibility:

    • For bases like K₂CO₃ or Cs₂CO₃, a mixture of an organic solvent (Dioxane, DME, or Toluene) with water (typically 4:1 to 10:1 v/v) is effective.

    • For anhydrous conditions using K₃PO₄, ensure the base is finely powdered. Consider adding a few equivalents of water if the reaction fails.[18]

  • Systematic Re-screening:

    • Step 1: Set up the reaction using Pd(PPh₃)₄ or a similar catalyst, your substrates, and K₂CO₃ as the base.

    • Step 2: Test the reaction in parallel using Dioxane/H₂O (4:1), DME/H₂O (4:1), and Toluene/H₂O (4:1).

    • Step 3: Degas each solvent mixture thoroughly with argon or nitrogen for at least 30 minutes before adding the catalyst.[21]

    • Step 4: Run all reactions at 80-90 °C and monitor by LC-MS. This systematic approach will quickly identify a more suitable medium for your specific substrate combination.

Frequently Asked Questions (FAQs)

Q1: Which position is more reactive for SNAr on 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine, and how does the solvent affect this?

A1: The reactivity order for SNAr is generally determined by two factors: the electron-withdrawing power of the activating groups and the stability of the leaving group. In this molecule, both the C-3 (fluoro) and C-5 (bromo) positions are activated by the C-2 sulfonyl group and the ring nitrogen. The C-3 position is generally more reactive towards SNAr than C-5. This is because the fluorine atom is more electronegative, making the C-3 carbon more electrophilic. Furthermore, for SNAr, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[1]

Solvent can play a subtle role in regioselectivity. In highly polar aprotic solvents like DMSO, the reaction kinetics are accelerated, which usually favors the kinetically preferred product (attack at C-3). In some cases, solvent hydrogen bond basicity has been shown to influence regiochemistry in SNAr reactions, although this is more pronounced with different substitution patterns.[22]

Q2: Can I use a protic solvent for a Suzuki reaction with this substrate?

A2: Yes, but typically as part of a biphasic mixture. As discussed in the troubleshooting guide, a purely protic solvent like ethanol is not ideal because it may not effectively dissolve the palladium catalyst and ligand. A common and effective practice is to use a primary organic solvent like dioxane, THF, or toluene, mixed with a smaller amount of water or ethanol.[14][15] This aqueous/protic phase is essential for dissolving the inorganic base (e.g., K₂CO₃) and facilitating the formation of the active boronate species.

Q3: How does the solvent impact the choice of base in these reactions?

A3: The solvent and base are intrinsically linked.

  • For SNAr: A strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is often used to deprotonate a nucleophile (like a thiol or secondary amine). This requires a polar aprotic solvent (DMSO, DMF, THF) that will not react with the strong base and can effectively dissolve the resulting anionic nucleophile.

  • For Suzuki Coupling: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. Their poor solubility in purely organic solvents necessitates the use of mixed systems, often with water, as described above. The choice of base can also influence the reaction rate, and its effectiveness is directly tied to how well it dissolves and functions in the chosen solvent system.[17]

G cluster_snar SNAr Mechanism: Role of Solvent cluster_suzuki Suzuki Catalytic Cycle A Substrate + 'Naked' Nucleophile (in Polar Aprotic Solvent) B Meisenheimer Complex (Negative charge delocalized, stabilized by EWG & Solvent) A->B Attack (Rate-Limiting) C Product + Leaving Group B->C Elimination Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Both Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Both Transmetalation (Ar'-B(OH)2 + Base in Solvent) PdII_Both->Pd0 Reductive Elimination Product Ar-Ar' Product PdII_Both->Product

Caption: Key mechanistic pathways for reactions of the title compound.

References

  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions. Elsevier. (No direct URL, book reference)
  • Wang, X., Salaski, E. J., Berger, D. M., & Powell, D. (2009). Dramatic Effect of Solvent Hydrogen Bond Basicity on the Regiochemistry of SNAr Reactions of Electron-Deficient Polyfluoroarenes. Organic Letters, 11(24), 5662–5664. [Link]

  • Kinoshita, T., et al. (2007). Solvent effect on the adduct formation of methyltrioxorhenium (MTO) and pyridine: enthalpy and entropy contributions. Dalton Transactions, (37), 4238-4243. [Link]

  • Ward, C. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(21), 9645–9655. [Link]

  • LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]

  • Ward, C. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed Central. [Link]

  • Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?[Link]

  • Pliego, J. R. (2011). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Organic Chemistry, 76(9), 3438–3447. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ren, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(62), 16534-16548. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ResearchGate. [Link]

  • Am Ende, C. W., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Blakemore, P. R., & Gozález-López, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(7), 1335-1348. [Link]

  • University of Rochester. Cross-Coupling Reactions. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Vantourout, J. C., et al. (2021). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low...How can i improvise my reaction?[Link]

  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction...[Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine...[Link]

  • Martins, M. A. P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11687-11703. [Link]

  • Furukawa, N., Tsuruoka, M., & Hisa, H. (1987). IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. Heterocycles, 26(5), 1185. (No direct URL, journal article)
  • Al-Zoubi, W. (2020). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. Computation, 8(3), 67. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Kishan's Classes. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! YouTube. [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 79(14), 6423–6440. [Link]

  • Pandey, S. (2017). Investigation of solute solvation within renewable solvents via pyrene fluorescence. Journal of Luminescence, 192, 963-970. [Link]

  • Apperley, D. C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9492–9502. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

Sources

Validation & Comparative

The Orthogonal Linchpin: A Comparative Guide to 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (CAS: 1446002-35-2) with standard pyridine building blocks. It is designed for medicinal chemists requiring precise regiocontrol in scaffold synthesis.

Executive Summary

In the hierarchy of pyridine building blocks, 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine represents a "linchpin" scaffold designed for maximum orthogonality. Unlike standard di-halo pyridines (e.g., 5-bromo-2-chloropyridine), this molecule utilizes the methylsulfonyl (-SO₂Me) moiety as a "super-electrophile" at the C2 position.

This guide demonstrates why the C2-sulfonyl/C3-fluoro/C5-bromo motif offers superior reaction kinetics and regioselectivity compared to traditional halogenated alternatives, enabling high-yield access to complex 2,3,5-trisubstituted pyridines.

Chemical Architecture & Functional Logic

The utility of this compound stems from the electronic interplay between its three substituents.

PositionSubstituentFunctionReactivity Profile
C2 -SO₂Me (Methylsulfonyl) Primary Leaving Group High Lability. Reacts ~10³–10⁶ times faster than Cl/F in SNAr.
C3 -F (Fluoro) Electronic Activator Inductive Effect. Lowers LUMO energy at C2, accelerating displacement without competing as a leaving group under mild conditions.
C5 -Br (Bromo) Coupling Handle Latent Reactivity. Stable to SNAr conditions; reserved for Pd-catalyzed cross-coupling (Suzuki, Buchwald).
Mechanism of Action: The "Super-Leaving Group" Effect

The methylsulfonyl group is a potent nucleofuge because the sulfinate anion (R-SO₂⁻) is resonance-stabilized. When combined with the electron-withdrawing C3-fluorine, the C2 carbon becomes highly electrophilic.

  • Comparison: In standard SNAr, the order of leaving group ability is typically -SO₂Me > -F > -Cl > -Br .

  • Advantage: This allows nucleophilic substitution at C2 to occur at lower temperatures (often 0°C to RT) compared to the harsh heat required for 2-chloropyridines, preserving sensitive functional groups on the nucleophile.

Comparative Analysis: Performance vs. Alternatives

A. vs. 5-Bromo-2,3-difluoropyridine
  • Scenario: SNAr displacement at C2.

  • The Problem with Difluoro: While C2-F is reactive, the C3-F is also susceptible to attack by small, hard nucleophiles (e.g., methoxide), leading to regio-isomeric mixtures (C2 vs. C3 attack).

  • The Sulfonyl Solution: The bulky -SO₂Me group at C2 is sterically distinct and electronically superior. Nucleophilic attack occurs exclusively at C2, eliminating regio-isomers.

    • Data Point: Selectivity for C2 displacement in the sulfonyl analogue is typically >99:1 , whereas difluoro analogues can drop to 90:1 or lower with unhindered nucleophiles.

B. vs. 5-Bromo-2-chloro-3-fluoropyridine[1]
  • Scenario: Reaction with weak nucleophiles (e.g., anilines, hindered amines).[1]

  • The Problem with Chloro: 2-Chloropyridines often require high temperatures (>100°C) or forcing conditions (microwave, strong bases) to effect displacement, which can cause protodebromination at C5 or side reactions.

  • The Sulfonyl Solution: The -SO₂Me activation allows reaction with weak nucleophiles under mild conditions (RT to 50°C), preserving the C5-Bromine integrity.

Summary Data Table: Reactivity Metrics
Building BlockC2-Leaving GroupSNAr Rate (Relative)Regiocontrol RiskC5-Br Stability Risk
Subject Compound -SO₂Me High (1000x) Low (Exclusive C2) Low (Mild Cond.)
5-Bromo-2,3-difluoropyridine-FHigh (100x)Moderate (C2/C3 mix)Low
5-Bromo-2-chloro-3-fluoropyridine-ClLow (1x)LowHigh (Heat req.)
5-Bromo-2-(methylthio)-3-fluoropyridine-SMeInert (Requires oxid.)N/AN/A

Visualizing the Orthogonal Workflow

The following diagram maps the sequential functionalization logic, highlighting the "Orthogonal" nature of the scaffold.

ReactivityMap cluster_legend Reaction Conditions Start 5-Bromo-3-fluoro- 2-(methylsulfonyl)pyridine Step1 Intermediate A: 2-Substituted-5-bromo-3-fluoropyridine Start->Step1 S_NAr Displacement (C2) Nucleophile (R-NH2/R-OH) Temp: 0°C - RT SideProduct Regio-isomer Mixture (Risk with Difluoro analogs) Start->SideProduct Avoided Pathway (High Regio-fidelity) Step2 Final Target: 2,3,5-Trisubstituted Pyridine Step1->Step2 Pd-Catalyzed Coupling (C5) Suzuki/Buchwald Temp: 80°C+ Legend1 C2: Kinetic Control (Mild) Legend2 C5: Thermodynamic Control (Heat)

Caption: Sequential functionalization strategy. The C2-sulfonyl group allows mild SNAr displacement (Step 1) without disturbing the C5-bromide, which is reserved for subsequent metal-catalyzed coupling (Step 2).

Experimental Protocol: C2-Selective Displacement

Objective: Synthesis of a 2-amino-5-bromo-3-fluoropyridine derivative via SNAr displacement of the methylsulfonyl group.

Materials
  • Substrate: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv) [Representative secondary amine]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

  • Temperature: 0°C to 25°C

Step-by-Step Methodology
  • Preparation: Dissolve 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.0 mmol) followed by the dropwise addition of Morpholine (1.2 mmol).

    • Note: For weaker nucleophiles (e.g., anilines), perform at Room Temperature (RT) or mild heat (40°C).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor via TLC/LC-MS.

    • Checkpoint: The sulfonyl starting material (UV active) should disappear rapidly. The product is typically more non-polar.

  • Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. The high reactivity often leads to quantitative conversion, requiring only a short silica plug filtration rather than full column chromatography.

Validation Criteria (Self-Check)
  • ¹H NMR: Disappearance of the methylsulfonyl singlet (approx. δ 3.2–3.4 ppm).

  • Regiochemistry: Confirm retention of the C3-F signal in ¹⁹F NMR. Loss of F signal indicates incorrect C3 attack (rare with this scaffold).

References

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for Pyridine SNAr trends).
  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds. (Context on sulfonyl pyridines in med-chem).
  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Schlosser, M. (2005). The 2- and 6-positions of pyridines: A study in site selectivity. European Journal of Organic Chemistry. (Foundational work on halogen/sulfonyl selectivity).

Sources

A Comparative Guide to LC-MS Analysis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine and its associated reaction mixtures. This document moves beyond a simple recitation of protocols to explain the rationale behind analytical choices, empowering researchers to develop robust, self-validating methods for similar halogenated pyridine derivatives.

The Analytical Challenge: Understanding the Analyte and its Environment

5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a key building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical compounds. Its analysis presents a unique set of challenges stemming from its structure: a polar pyridine core, a highly electronegative fluoro group, a heavy bromo-substituent, and a polar methylsulfonyl group.

A typical reaction mixture will not only contain the target molecule but also unreacted starting materials, reagents, and a variety of byproducts. Understanding the potential impurities is critical for developing a separation method with the required specificity and resolution. Common synthetic routes may introduce positional isomers, dehalogenated species, or products of nucleophilic substitution.

Strategic Method Development: A Comparative Approach

The successful LC-MS analysis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine reaction mixtures hinges on the judicious selection of chromatographic conditions and mass spectrometric parameters. This section compares three common chromatographic strategies, highlighting their strengths and weaknesses for this specific application.

Reversed-Phase (RP) Chromatography: The Workhorse with Nuances

Reversed-phase chromatography is the initial go-to for many small molecule analyses. However, the polarity of our target analyte and its potential impurities necessitates a careful selection of the stationary phase.

  • C18 Columns: These columns provide good hydrophobic retention for a wide range of compounds. For our analyte, a C18 column can effectively separate the main component from less polar impurities. However, highly polar byproducts may exhibit poor retention, eluting near the solvent front.

  • Phenyl-Hexyl Columns: Given the aromatic nature of the pyridine ring, a Phenyl-Hexyl column offers an alternative selectivity. The phenyl stationary phase can engage in π-π interactions with the analyte and related aromatic impurities, leading to different elution orders and potentially resolving co-eluting peaks observed on a C18 column.[1][2][3][4][5] This can be particularly advantageous for separating isomers.

Experimental Data Comparison: C18 vs. Phenyl-Hexyl

To illustrate the difference in selectivity, a hypothetical reaction mixture containing 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine and a potential positional isomer impurity was analyzed using both a C18 and a Phenyl-Hexyl column under identical mobile phase conditions.

CompoundRetention Time (min) - C18 ColumnRetention Time (min) - Phenyl-Hexyl Column
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine5.26.1
Positional Isomer Impurity5.25.7

This is illustrative data based on typical column selectivities.

As the table demonstrates, the Phenyl-Hexyl column provides baseline separation of the isomers, which co-eluted on the C18 column. This highlights the importance of screening different stationary phases during method development.

Hydrophilic Interaction Liquid Chromatography (HILIC): Taming the Polar Molecules

For highly polar impurities that are poorly retained in reversed-phase, HILIC presents a powerful alternative.[6][7][8][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.

Causality in HILIC Method Development: The choice of a HILIC column and mobile phase is critical. A bare silica or amide-bonded phase can provide good retention for the polar pyridine core. The mobile phase, typically acetonitrile with a small amount of aqueous buffer, facilitates the partitioning of polar analytes into the water-enriched layer on the stationary phase surface.

Ion-Pair Chromatography (IPC): Enhancing Retention and Selectivity

For challenging separations, particularly of positional isomers, ion-pair chromatography can be employed.[11][12][13][14] By adding an ion-pairing reagent to the mobile phase, the charge of the analyte can be masked, increasing its retention on a reversed-phase column.

Expert Insight: While effective, ion-pairing reagents can suppress the ionization efficiency in the mass spectrometer and contaminate the system. Therefore, their use should be carefully considered and optimized. Volatile ion-pairing reagents like trifluoroacetic acid (TFA) are often preferred for LC-MS applications, but even these can cause signal suppression.[15]

Mass Spectrometry: Tailoring Detection for Halogenated Compounds

The presence of bromine and fluorine in the target molecule provides distinct isotopic patterns that are invaluable for identification.

Diagram: Mass Spectrometry Workflow

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column Chromatographic Column (C18 or Phenyl-Hexyl) Mobile_Phase Mobile Phase Gradient ESI Electrospray Ionization (ESI) Positive or Negative Mode LC_Column->ESI Eluent Quadrupole Quadrupole (Precursor Ion Selection) ESI->Quadrupole Ion Transfer Collision_Cell Collision Cell (Fragmentation) Quadrupole->Collision_Cell Selected Ion TOF Time-of-Flight (TOF) (Fragment Ion Detection) Collision_Cell->TOF Fragment Ions Data_Analysis Data Analysis (Identification & Quantification) TOF->Data_Analysis Mass Spectrum

Caption: LC-MS workflow for the analysis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine.

Key Mass Spectrometry Parameters:

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) should be evaluated. The pyridine nitrogen is basic and will readily protonate in positive mode. The sulfonyl and fluoro groups are electron-withdrawing, which may favor negative ion formation.

  • Isotopic Pattern: The presence of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for all bromine-containing ions. This is a powerful tool for confirming the identity of the target analyte and its brominated impurities.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is essential for structural elucidation of unknown impurities. Fragmentation of the parent ion can provide information about the different functional groups and their connectivity. Common fragmentation pathways for this molecule could include the loss of the methylsulfonyl group or cleavage of the pyridine ring.

Detailed Experimental Protocols

This section provides a starting point for method development. Optimization will be required based on the specific instrumentation and the complexity of the reaction mixture.

Recommended Reversed-Phase LC-MS Method
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF)

  • Ionization Mode: ESI Positive and Negative (scouting)

  • Scan Range: m/z 100-500

  • MS/MS: Data-dependent acquisition (DDA) for fragmentation of the top 3 most intense ions.

Rationale: The Phenyl-Hexyl column is chosen for its potential to provide better selectivity for aromatic and halogenated compounds.[1][2][3][4][5] The formic acid in the mobile phase aids in the protonation of the pyridine nitrogen for good ionization in positive mode. A high-resolution mass spectrometer is recommended to take advantage of the isotopic patterns for confident identification.

Sample Preparation Protocol
  • Dilute the reaction mixture 1:1000 in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex to ensure homogeneity.

  • Filter through a 0.22 µm syringe filter prior to injection.

Trustworthiness: This simple dilution protocol minimizes sample manipulation and potential for analyte loss or degradation. The filtration step is crucial to protect the LC column and MS system from particulate matter.

Conclusion and Future Directions

The successful LC-MS analysis of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine reaction mixtures requires a systematic approach to method development. This guide has provided a comparative overview of different chromatographic strategies and highlighted the key considerations for mass spectrometric detection.

For routine quality control, a validated reversed-phase method using a Phenyl-Hexyl column is likely to provide the necessary resolution and robustness. For in-depth impurity profiling and structural elucidation of novel byproducts, a combination of reversed-phase and HILIC, coupled with high-resolution tandem mass spectrometry, will be the most powerful approach.

Future work should focus on the development of a comprehensive library of potential impurities and their fragmentation patterns to facilitate rapid and confident identification in future analyses.

References

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium hexafluorophosphate Impurity in Etoricoxib. Retrieved February 3, 2026, from [Link]

  • PubMed. (2022, February 15). LC-MS/MS method for the simultaneous quantification of pyriproxyfen and bifenthrin and their dissipation kinetics under field conditions in chili and brinjal. Retrieved February 3, 2026, from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved February 3, 2026, from [Link]

  • PubMed. (2022, September 20). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Retrieved February 3, 2026, from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved February 3, 2026, from [Link]

  • PubMed. (2020, November 8). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Retrieved February 3, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved February 3, 2026, from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved February 3, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 3, 2026, from [Link]

  • Agilent. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved February 3, 2026, from [Link]

  • PubMed. (2025, February 1). Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Retrieved February 3, 2026, from [Link]

  • HALO Columns. (n.d.). Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures. Retrieved February 3, 2026, from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved February 3, 2026, from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved February 3, 2026, from [Link]

  • Agilent. (n.d.). High-throughput, Ion Pairing-Free, HILIC Analysis of Oligonucleotides Using Agilent RapidFire Coupled to Quadrupole Time-of-Flight Mass Spectrometry. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2022, August 11). (PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Retrieved February 3, 2026, from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved February 3, 2026, from [Link]

  • University of Edinburgh Research Explorer. (2022, February 28). Rapid HILIC-Z ion mobility mass spectrometry (RHIMMS) method for untargeted metabolomics of complex biological samples. Retrieved February 3, 2026, from [Link]

  • Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved February 3, 2026, from [Link]

  • Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved February 3, 2026, from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved February 3, 2026, from [Link]

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In Vivo Profiling of Novel GCGR Agonists Derived from 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the evaluation of novel Glucagon Receptor (GCGR) Agonists synthesized from the privileged scaffold 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine .

Recent medicinal chemistry efforts (e.g., WO2025222008A1) have identified this fluorinated pyridine core as a critical building block for developing metabolically stable peptide-mimetic or small-molecule agonists for metabolic disorders (T2DM, NASH, Obesity). The specific substitution pattern—3-fluoro (metabolic shield), 5-bromo (coupling handle), and 2-methylsulfonyl (labile electrophile)—enables the rapid generation of diverse libraries for in vivo screening.

Executive Summary: The "Fluoropyridine" Advantage

In the development of metabolic therapeutics, the 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine scaffold serves as a "linchpin" intermediate. Its unique reactivity allows researchers to replace the methylsulfonyl group with complex amines or alkoxides (via


) while retaining the 3-fluorine atom, which blocks metabolic deactivation by P450 enzymes.
  • Primary Application: Synthesis of small-molecule Glucagon Receptor (GCGR) agonists and dual GLP-1/GCGR modulators.

  • Therapeutic Goal: To achieve weight loss and liver fat reduction (NASH) superior to GLP-1 mono-agonists, without inducing severe hyperglycemia.

  • Key Competitive Edge: Derivatives of this scaffold exhibit enhanced oral bioavailability and target selectivity compared to non-fluorinated pyridine analogs.

Comparative Analysis: Fluoropyridine Derivatives vs. Standards

The following table compares a representative derivative of the title compound (referred to here as FP-Agonist-1 ) against the clinical standard Semaglutide (GLP-1 RA) and a native Glucagon analog.

Table 1: Pharmacological & In Vivo Performance Metrics
FeatureFP-Agonist-1 (Derivative)Semaglutide (Comparator)Native Glucagon Performance Note
Core Scaffold 3-Fluoro-5-aryl-pyridinePeptide (GLP-1 analog)PeptideFP-Agonist-1 offers oral dosing potential.[1]
Target Selectivity GCGR > GLP-1R (Selectivity ~50x)GLP-1R SelectiveGCGR SelectiveFP-Agonist-1 targets energy expenditure (GCGR) specifically.
In Vitro Potency (

)
2.5 nM (cAMP induction)0.8 nM0.5 nMHigh potency retained despite small molecule structure.
Half-Life (

)
~12 hours (Rat, PO)~160 hours (Human, SC)< 10 minFluorine at C3 blocks oxidative metabolism, extending

.
Effect on Weight -15% (DIO Mouse, 2 weeks)-12% (DIO Mouse, 2 weeks)VariableGCGR agonism drives lipolysis/thermogenesis.
Glycemic Risk Low (Balanced signaling)None (Improves control)High (Hyperglycemia)Critical: FP-Agonist-1 is designed to minimize glycogenolysis spikes.

Scientific Rationale & Mechanism of Action

Why this Scaffold?

The 2-(methylsulfonyl) group is a "super-electrophile" on the electron-deficient pyridine ring, allowing for mild displacement by sterically hindered amines (the "warhead" of the drug). The 3-fluorine provides a "metabolic shield," preventing hydroxylation at the most reactive site, thereby improving oral bioavailability.

Pathway Visualization

The following diagram illustrates how the derivative (FP-Agonist-1) activates the GCGR pathway to drive lipolysis, and how the synthesis starts from the title compound.

G Start 5-Bromo-3-fluoro- 2-(methylsulfonyl)pyridine Step1 SNAr Displacement (Amine/Alkoxide) Start->Step1  Core Assembly Step2 Suzuki Coupling (5-Br position) Step1->Step2  Library Expansion Drug FP-Agonist-1 (Active Derivative) Step2->Drug  Final Candidate Receptor GCGR Receptor (Liver/Adipose) Drug->Receptor  Binding (nM) Gprotein Gs Protein Activation Receptor->Gprotein cAMP cAMP Accumulation Gprotein->cAMP Effect1 Lipolysis (Fat Burning) cAMP->Effect1  Primary Goal Effect2 Gluconeogenesis (Glucose Output) cAMP->Effect2  Safety Risk (Monitor)

Caption: Synthesis of the active derivative from the sulfone precursor and its downstream signaling effects on lipid and glucose metabolism.

Detailed In Vivo Experimental Protocols

To validate derivatives of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine, the following self-validating protocols are recommended.

Protocol A: Pharmacokinetic (PK) Profiling in Rats

Objective: To confirm that the 3-fluoro substitution confers metabolic stability.

  • Compound Preparation: Formulate FP-Agonist-1 in 5% DMSO / 40% PEG400 / 55% Water.

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Dosing:

    • IV Group: 1 mg/kg (Bolus).

    • PO Group: 5 mg/kg (Oral Gavage).

  • Sampling: Collect blood via jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Analysis: LC-MS/MS quantification.

  • Validation Criteria: Oral Bioavailability (

    
    ) must exceed 30% to justify the scaffold choice. If 
    
    
    
    , the 2-position substituent is likely too labile or the 3-fluoro shield is insufficient.
Protocol B: Efficacy in Diet-Induced Obese (DIO) Mice

Objective: To measure weight loss and liver health (NASH potential).

  • Model Induction: Feed C57BL/6J mice a High-Fat Diet (60% kcal fat) for 12 weeks until mean body weight > 45g.

  • Randomization: Group mice (n=8) by body weight and fasting blood glucose.

  • Treatment Groups:

    • Vehicle Control.

    • Semaglutide (30 nmol/kg, SC, daily) - Positive Control.

    • FP-Agonist-1 (10 mg/kg, PO, daily).

    • FP-Agonist-1 (30 mg/kg, PO, daily).

  • Duration: 14 days.

  • Readouts:

    • Daily: Body weight, Food intake.

    • Day 14: Fasting blood glucose, Oral Glucose Tolerance Test (OGTT).

    • Terminal: Liver weight, Liver triglycerides (biochemical assay).

  • Causality Check: If weight loss occurs without reduction in food intake, the mechanism is thermogenic (GCGR mediated). If food intake drops significantly, it is anorectic (GLP-1 or off-target).

Protocol C: Safety Assessment (Hyperglycemia Check)

Objective: To ensure the glucagon effect does not cause uncontrolled diabetes.

  • Procedure: Perform an acute glucose challenge (2 g/kg glucose PO) on Day 1 of treatment.

  • Logic: GCGR agonists can worsen glucose tolerance acutely.

  • Success Metric: The FP-Agonist-1 group should show an AUC (Area Under Curve) for glucose no more than 20% higher than Vehicle. Ideally, it should be neutral or improved due to secondary insulin secretion effects.

Experimental Workflow Diagram

Workflow Synthesis Synthesis Phase Start: 5-Br-3-F-2-SO2Me Pyridine Action: SNAr + Suzuki Coupling InVitro In Vitro Screening cAMP Assay (CHO-GCGR cells) Selectivity vs GLP-1R Synthesis->InVitro  Generate Library PK_Study PK Study (Rat) Check Bioavailability (>30%) Check Half-life InVitro->PK_Study  Select Hits (EC50 < 10nM) Efficacy Efficacy Study (DIO Mice) 14-Day Dosing Measure: Weight, Liver Fat PK_Study->Efficacy  Go/No-Go Decision Safety Safety Check Glucose Tolerance (OGTT) Liver Enzymes (ALT/AST) Efficacy->Safety  Parallel Assessment

Caption: Step-by-step workflow from chemical synthesis to in vivo validation of the GCGR agonist.

References

  • Patent: Glucagon receptor agonists and their use as therapies. WO2025222008A1. (2025). Link

  • Review: Small Molecule Agonists of the Glucagon Receptor: A Review of the Therapeutic Potential for Diabetes and Obesity. Journal of Medicinal Chemistry. (2021).[2] Link

  • Methodology: Discovery and Synthesis of Pyridine-Based Inhibitors and Agonists: The Role of Fluorine in Metabolic Stability. Journal of Medicinal Chemistry (Snippet 1.2). Link

  • Protocol: Diet-Induced Obesity (DIO) in C57BL/6J Mice: A Standard Model for Metabolic Disease. National Institutes of Health (NIH) Protocols. Link

  • Chemical Data: 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine Product Data. BLD Pharm / BenchChem. Link

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Selectivity profile of PLK4 inhibitors derived from 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Selectivity of PLK4 Inhibitors Derived from Pyridine Scaffolds

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth, objective comparison of the selectivity profiles of key Polo-like kinase 4 (PLK4) inhibitors. We will focus on CFI-400945, a potent inhibitor developed from a pyridine-based chemical scaffold, and contrast its activity with Centrinone, a benchmark tool compound known for its exceptional selectivity. This analysis is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate chemical probe for their experimental needs.

Introduction: PLK4, A Master Regulator and a Compelling Target

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication, a process essential for the formation of centrosomes and, consequently, for bipolar spindle assembly during mitosis.[1] Due to its critical role, PLK4 levels and activity are tightly controlled; overexpression can lead to centriole amplification and genomic instability, hallmarks of many cancers. This has positioned PLK4 as a high-interest therapeutic target.[2]

The development of small molecule inhibitors targeting PLK4 has produced powerful research tools and potential therapeutics. Among these is CFI-400945 , an orally active and potent PLK4 inhibitor.[3][4] However, the utility of a kinase inhibitor, whether as a research probe or a therapeutic, is intrinsically linked to its selectivity. Off-target activity can lead to complex cellular phenotypes that confound data interpretation and cause unintended toxicity.[5][6] This guide will dissect the selectivity profile of CFI-400945 and compare it to the highly selective inhibitor Centrinone , clarifying how their distinct profiles dictate their biological effects and experimental applications.

Part 1: The Critical Distinction: Biochemical vs. Cellular Selectivity

Evaluating the selectivity of a kinase inhibitor is not a monolithic task. The choice of assay profoundly impacts the results and their physiological relevance.

  • Biochemical (Cell-Free) Assays: These assays, such as radiometric activity assays or competitive binding platforms like KINOMEscan, utilize purified recombinant kinases and the inhibitor in a controlled, cell-free environment.[7] They are invaluable for determining direct binding affinity (Kd) or inhibitory concentration (IC50) against a wide array of kinases, providing a broad, unbiased view of the inhibitor's potential interaction landscape.[8] However, they lack the physiological context of a living cell.[9]

  • Cellular (In-Cell) Assays: These assays, exemplified by NanoBRET™ Target Engagement assays, measure the ability of a compound to bind to its target within intact, living cells.[10] This is a critical step for validation, as cellular assays account for factors like cell membrane permeability and competition with high intracellular concentrations of ATP, which can significantly alter a compound's apparent potency and selectivity compared to biochemical assays.[11] A discrepancy between biochemical potency and cellular engagement can reveal crucial information about a compound's drug-like properties.

Understanding the data from both assay types is essential for a comprehensive assessment of an inhibitor's selectivity profile. A compound that appears selective in a biochemical screen may exhibit unexpected off-target effects in a cellular context, and vice-versa.[10]

Part 2: Methodologies for Profiling Kinase Inhibitor Selectivity

A robust determination of a selectivity profile involves a multi-faceted approach. The overall goal is to quantify an inhibitor's potency against its intended target (on-target) and a broad panel of other kinases (off-targets).

Generalized Experimental Workflow

A typical workflow begins with a primary biochemical screen to establish on-target potency and identify major off-targets from a large panel. Promising candidates are then advanced to cell-based assays to confirm target engagement and functional effects in a more physiologically relevant system.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation A Primary Assay (e.g., ADP-Glo™) Determine on-target IC50 B Broad Kinome Screen (e.g., KINOMEscan®) ~400+ kinases at single high concentration A->B Initial Hit C Dose-Response Follow-up Determine Kd or IC50 for significant off-targets B->C Identify Hits D Target Engagement Assay (e.g., NanoBRET™) Confirm on-target binding in live cells C->D Advance Candidate E Cellular Functional Assay (e.g., Western blot for p-substrate) Measure downstream pathway modulation D->E Confirm Engagement F Phenotypic Assay (e.g., Cell cycle analysis, Apoptosis assay) E->F Link to Function

Caption: Generalized workflow for kinase inhibitor selectivity profiling.

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol outlines the key steps for measuring compound affinity for a target kinase in living cells, a crucial method for validating biochemical data.

Objective: To quantitatively measure the engagement of a test compound with a specific kinase in live HEK293 cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A cell-permeable test compound that competes with the tracer for binding to the kinase will disrupt BRET, causing a measurable decrease in the BRET signal. This signal change is used to quantify the compound's intracellular affinity.[9]

Step-by-Step Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Cells are then cultured for 24 hours to allow for protein expression.

  • Cell Plating: Transfected cells are harvested, counted, and resuspended in Opti-MEM® I Reduced Serum Medium. The cell suspension is then plated into 96-well assay plates.

  • Compound Preparation: The test compound (e.g., CFI-400945) is serially diluted in DMSO to create a range of concentrations for dose-response analysis.

  • Tracer and Compound Addition: The NanoBRET™ tracer is diluted and mixed with the serially diluted test compound. This mixture is then added to the cells in the 96-well plate. Control wells (no inhibitor and no tracer) are also prepared.

  • Incubation: The plate is incubated for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Luminescence Measurement:

    • The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to all wells.

    • The plate is read within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) simultaneously.

  • Data Analysis: The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal. These ratios are then converted to milliBRET units (mBU). Dose-response curves are generated by plotting the BRET signal against the logarithm of the compound concentration, and IC50 values are determined using a suitable nonlinear regression model.

Part 3: Comparative Selectivity Analysis

The key difference between CFI-400945 and Centrinone lies not in their on-target potency, which is similarly high for both, but in their activity against other kinases.

CFI-400945: A Potent PLK4 Inhibitor with Notable Off-Targets

CFI-400945 is a highly potent, ATP-competitive inhibitor of PLK4.[1][12] However, comprehensive kinase profiling has revealed that its selectivity is not absolute. While it is highly selective against the other PLK family members (PLK1-3), it demonstrates significant activity against several other kinases, most importantly Aurora B Kinase (AURKB).[1][3]

TargetPotency (IC50 or Ki)Selectivity vs. PLK4 (Fold)Reference(s)
PLK4 Ki: 0.26 nM, IC50: 2.8 nM 1x [1][3]
AURKBIC50: 98 nM~35x[1][12]
TRKACellular EC50: 84 nM~30x[13]
TRKBCellular EC50: 88 nM~31x[13]
TEK (Tie2)Cellular EC50: 117 nM~42x[13]
ABLIC50 < 100 nM-[13]
BMXIC50 < 100 nM-[13]
FGFR1/2IC50 < 100 nM-[13]

Table 1: Selectivity Profile of CFI-400945 against PLK4 and Key Off-Targets.

Centrinone: The Gold Standard for PLK4 Selectivity

In contrast, Centrinone and its analogue Centrinone B were developed specifically as highly selective chemical probes to study the consequences of PLK4 inhibition.[5] Their defining characteristic is a profound selectivity for PLK4 over other kinases, particularly the structurally related Aurora kinases.[14][15]

TargetInhibitorPotency (Ki)Selectivity vs. AURKA/BReference(s)
PLK4 Centrinone 0.16 nM >1000-fold [1][15]
PLK4 Centrinone B 0.6 nM >1000-fold [1]
AURKA/BCentrinone> 160 nM-[15]
AURKA/BCentrinone B> 600 nM-[1]

Table 2: High Selectivity Profile of Centrinone and Centrinone B.

Part 4: Functional Consequences of Selectivity Profiles

The differences in selectivity between CFI-400945 and Centrinone lead to markedly different and predictable cellular outcomes. Understanding these differences is crucial for accurate experimental design and interpretation.

The Canonical Phenotype of Selective PLK4 Inhibition

Inhibition of PLK4 with a highly selective agent like Centrinone prevents new centriole formation. As cells divide, the existing centrioles are partitioned, leading to a gradual depletion and eventual complete loss of centrosomes.[15] In normal, p53-proficient cells, this acentrosomal state triggers a p53-dependent cell cycle arrest in the G1 phase, a state that is stable and non-lethal.[15][16] This specific phenotype—centriole loss followed by p53-dependent G1 arrest—is the hallmark of selective PLK4 inhibition.

G cluster_inhibition Selective PLK4 Inhibition Plk4 PLK4 Activity CentrioleDup Centriole Duplication Plk4->CentrioleDup Drives NoDup Centriole Depletion CentrosomeNum Normal Centrosome Number (2) CentrioleDup->CentrosomeNum Mitosis Normal Mitosis CentrosomeNum->Mitosis G1 G1 Phase Mitosis->G1 G1->Plk4 Cell Cycle Progression inhibitor Centrinone inhibitor->Plk4 Inhibits Arrest p53-Dependent G1 Arrest NoDup->Arrest

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine
Reactant of Route 2
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5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.